molecular formula C4H9N3S B14118404 Propanal thiosemicarbazone CAS No. 22042-87-1

Propanal thiosemicarbazone

Cat. No.: B14118404
CAS No.: 22042-87-1
M. Wt: 131.20 g/mol
InChI Key: SREKQYKLPZJBJG-UHFFFAOYSA-N
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Description

Propanal thiosemicarbazone is a chemical compound derived from the reaction of propanal (an aldehyde) with thiosemicarbazide. Thiosemicarbazones are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanal thiosemicarbazone is synthesized through the reaction of propanal with thiosemicarbazide. The reaction typically involves mixing propanal with thiosemicarbazide in the presence of ethanol and a few drops of glacial acetic acid. The mixture is then refluxed for several hours to yield the desired thiosemicarbazone .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Propanal thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiosemicarbazone derivatives .

Mechanism of Action

The mechanism of action of propanal thiosemicarbazone involves its ability to chelate metal ions, forming stable complexes. These metal complexes can interact with biological macromolecules, such as DNA and proteins, leading to various biological effects. For instance, its anticancer activity is attributed to the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Benzaldehyde thiosemicarbazone
  • Acetone thiosemicarbazone
  • Thiochromanone thiosemicarbazone

Comparison

Propanal thiosemicarbazone is unique due to its specific aldehyde moiety (propanal), which imparts distinct chemical and biological properties. Compared to benzaldehyde thiosemicarbazone, it may exhibit different reactivity and selectivity in chemical reactions. Similarly, its biological activity can vary from acetone thiosemicarbazone and thiochromanone thiosemicarbazone due to differences in molecular structure .

Properties

IUPAC Name

(propylideneamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3S/c1-2-3-6-7-4(5)8/h3H,2H2,1H3,(H3,5,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREKQYKLPZJBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944660
Record name 2-Propylidenehydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22042-87-1
Record name 2-Propylidenehydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22042-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionaldehyde, thiosemicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022042871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propylidenehydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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